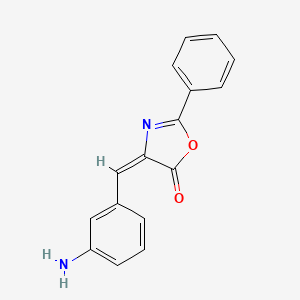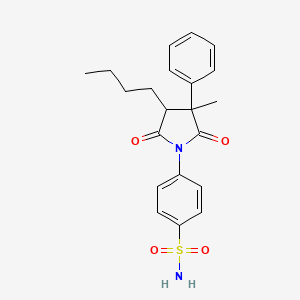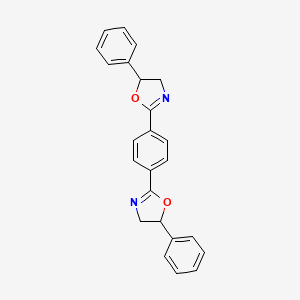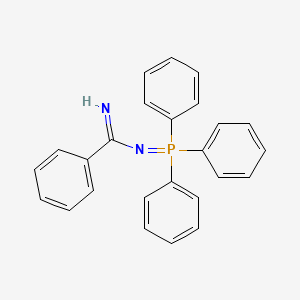
(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone is an organic compound that features a furan ring and a pyrrolidine ring connected by an ethanone bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of 1,4-diamines with aldehydes or ketones under reductive amination conditions.
Coupling of the Rings: The furan and pyrrolidine rings are then coupled through a condensation reaction with ethanone, often using a base catalyst to facilitate the formation of the double bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan and pyrrolidine derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, leading to saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid and pyrrolidine-2-one derivatives, while reduction may produce saturated ethanone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(Furan-2-yl)-2-(1-pyrrolidin-2-ylidene)ethanone: Similar structure but lacks the methyl group on the pyrrolidine ring.
(E)-1-(Thiophen-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone: Contains a thiophene ring instead of a furan ring.
(E)-1-(Furan-2-yl)-2-(1-methylpiperidin-2-ylidene)ethanone: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone is unique due to the presence of both furan and pyrrolidine rings, which confer distinct chemical and biological properties. The methyl group on the pyrrolidine ring may also influence its reactivity and interactions with molecular targets.
Propriétés
Numéro CAS |
82071-15-6 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
(2E)-1-(furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-12-6-2-4-9(12)8-10(13)11-5-3-7-14-11/h3,5,7-8H,2,4,6H2,1H3/b9-8+ |
Clé InChI |
OVSHUBIGPLREMX-CMDGGOBGSA-N |
SMILES isomérique |
CN\1CCC/C1=C\C(=O)C2=CC=CO2 |
SMILES canonique |
CN1CCCC1=CC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


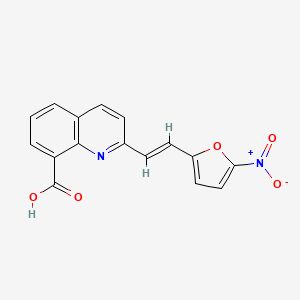
![(4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline](/img/structure/B15208084.png)
![4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline](/img/structure/B15208091.png)
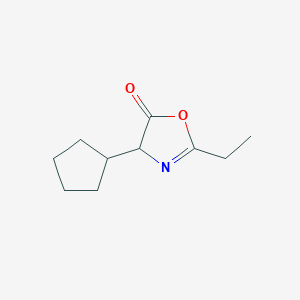


![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)
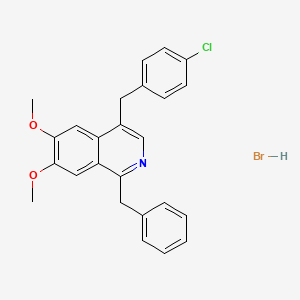
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)
